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molecular formula C17H15NO2 B1627371 Benzyl (1H-indol-3-yl)acetate CAS No. 54396-40-6

Benzyl (1H-indol-3-yl)acetate

Cat. No. B1627371
M. Wt: 265.31 g/mol
InChI Key: WKPCGFJWVPBYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05128164

Procedure details

Indole 3-acetic acid 1 (9.45 g, 0.054 mol) was dissolved in methanolic benzyl diethyl anilinium hydroxide (0.54 mol) and the solvent removed in vacuo. The oily residue of the benzyl dimethyl anilinium salt was agitated with benzene, the benzene evaporated and the salt refluxed in toluene (170 ml, 1 h). Traces of unreacted acid and dimethyl aniline by-product were removed by extracting the toluene solution with water, dilute hydrochloric acid (1N) and water. The organic layer was dried over sodium sulphate and concentrated in vacuo to obtain the crude product. Final purification was obtained by crystallization in EtOAc:Hexane to give 11.52 g (80%) indole-3-acetic acid benzyl ester 13 as white crystals (melting point 71°-72° C.); IR (Nujol, cm-1); 3 400, 1, 720; 1H-NMR (CDCl3, δ): 3.8 (s, 2H), 5.1 (s, 2H) 6.8-8.0 (m, 1H).
Quantity
9.45 g
Type
reactant
Reaction Step One
Name
benzyl diethyl anilinium hydroxide
Quantity
0.54 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]([OH:13])=[O:12])=[CH:2]1.[OH-].[CH2:15]([N+](CC)(CC)C1C=CC=CC=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CCCCCC>[CH2:15]([O:12][C:11](=[O:13])[CH2:10][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.45 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O
Name
benzyl diethyl anilinium hydroxide
Quantity
0.54 mol
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C1=CC=CC=C1)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The oily residue of the benzyl dimethyl anilinium salt was agitated with benzene
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
the benzene evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the salt refluxed in toluene (170 ml, 1 h)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Traces of unreacted acid and dimethyl aniline by-product were removed
EXTRACTION
Type
EXTRACTION
Details
by extracting the toluene solution with water, dilute hydrochloric acid (1N) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
Final purification
CUSTOM
Type
CUSTOM
Details
was obtained by crystallization in EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CC1=CNC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.52 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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